[2-(2-Methoxyethoxy)ethyl](methyl)amine

Catalog No.
S3216233
CAS No.
124192-94-5
M.F
C6H15NO2
M. Wt
133.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Methoxyethoxy)ethyl](methyl)amine

CAS Number

124192-94-5

Product Name

[2-(2-Methoxyethoxy)ethyl](methyl)amine

IUPAC Name

2-(2-methoxyethoxy)-N-methylethanamine

Molecular Formula

C6H15NO2

Molecular Weight

133.191

InChI

InChI=1S/C6H15NO2/c1-7-3-4-9-6-5-8-2/h7H,3-6H2,1-2H3

InChI Key

CKXAGUOIDSMMPP-UHFFFAOYSA-N

SMILES

CNCCOCCOC

Solubility

not available

2-(2-Methoxyethoxy)ethyl(methyl)amine is a chemical compound with the molecular formula C6H15NO. It features a branched structure that includes both ether and amine functionalities, making it a versatile compound in various chemical applications. This compound is known for its hygroscopic nature and its ability to act as a solvent. It is flammable and can be irritating to the skin and eyes upon direct contact .

Currently, there is no scientific literature readily available on the specific mechanism of action of 2-(2-Methoxyethoxy)ethyl](methyl)amine. Its mechanism of action would likely depend on the intended application. For example, if used in drug delivery, the mechanism might involve the amine group interacting with a target molecule or the PEG chain improving the drug's circulation time in the body.

  • Potential irritant: Primary amines can irritate the skin, eyes, and respiratory system.
  • Proper handling: Standard laboratory precautions for handling chemicals should be followed when working with this compound.

Organic Synthesis:

2-(2-Methoxyethoxy)ethanamine (mPEG2-amine) finds use as a versatile building block in organic synthesis due to the presence of both an amine functional group and a polyether chain. The amine group allows for coupling with various functionalities, while the polyether chain imparts water solubility and biocompatibility []. Researchers utilize mPEG2-amine in the synthesis of:

  • Polymer conjugates: By attaching mPEG2-amine to polymers, scientists can improve their water solubility and reduce non-specific interactions with biological molecules [].
  • Drug delivery systems: mPEG2-amine can be conjugated to drugs to enhance their water solubility, improve circulation time in the body, and promote targeted delivery [].

Material Science:

The unique properties of mPEG2-amine make it valuable in material science applications.

  • Surface modification: Scientists use mPEG2-amine to modify surfaces, introducing amine functionality and enhancing hydrophilicity (water-loving nature) []. This modification can be used to improve biocompatibility of materials or to facilitate the attachment of biomolecules.
  • Self-assembled structures: The combination of amine and polyether groups allows mPEG2-amine to self-assemble into ordered structures with potential applications in drug delivery and nanotechnology [].

Biological Research:

The biocompatible nature of mPEG2-amine makes it useful in biological research.

  • Bioconjugation: Researchers employ mPEG2-amine to attach various molecules (such as proteins, peptides, and nanoparticles) to biological targets for studying cellular processes and developing targeted therapies [].
  • Biomolecule immobilization: By attaching biomolecules to a solid support via mPEG2-amine, scientists can create biosensors and diagnostic tools.
, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new amine derivatives.
  • Acylation Reactions: The amine can be acylated to form amides, which are important in the synthesis of pharmaceuticals.
  • Ether Formation: The ether moiety can undergo cleavage under strong acidic or basic conditions, leading to the formation of alcohols or other functional groups.

These reactions make it useful in organic synthesis and materials science.

Research on the biological activity of 2-(2-Methoxyethoxy)ethyl(methyl)amine is limited, but it may exhibit some pharmacological properties due to its amine functionality. Compounds with similar structures have been studied for their potential in:

  • Antimicrobial Activity: Some amines have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Certain derivatives are being explored for their neuroprotective properties in models of neurodegenerative diseases.

The synthesis of 2-(2-Methoxyethoxy)ethyl(methyl)amine typically involves:

  • Alkylation Reactions: Starting from 2-(2-methoxyethoxy)ethanol, an alkylation reaction can introduce the methylamine group.
  • Reduction Processes: The use of reducing agents can convert suitable precursors into the desired amine structure.
  • Esterification: In some cases, esterification reactions may be utilized to modify the ether groups before final conversion to the amine.

These methods highlight the compound's synthetic versatility in laboratory settings.

2-(2-Methoxyethoxy)ethyl(methyl)amine finds applications across various fields:

  • Solvent in Chemical Processes: Due to its solubility properties, it is used as a solvent for organic reactions.
  • Intermediate in Pharmaceutical Synthesis: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Fuel System Icing Inhibitor: Its properties make it suitable for use in aviation fuels to prevent icing issues .

Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethyl(methyl)amine. A comparison highlights their unique features:

Compound NameMolecular FormulaKey Features
2-(2-Methoxyethoxy)ethanolC5H12O3Solvent, hygroscopic, used as fuel system icing inhibitor
Bis(2-(2-methoxyethoxy)ethyl)etherC10H22O4Ether compound used as a solvent and surfactant
Tris(2-(2-methoxyethoxy)ethyl)amineC12H27N3O6Used in phase-transfer catalysis

These compounds demonstrate varying functionalities and applications, but 2-(2-Methoxyethoxy)ethyl(methyl)amine stands out due to its unique combination of ether and amine groups, allowing for diverse reactivity and utility in both industrial and research settings.

XLogP3

-0.5

Dates

Modify: 2023-08-18

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